REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[N:13]=[N:14][N:15]3[C:20]4[CH:21]=[CH:22][S:23][C:19]=4[C:18](=O)[NH:17][C:16]=23)(=[O:11])=[O:10])=[CH:5][CH:4]=1)[CH3:2].[S:25]1[CH:29]=[CH:28][CH:27]=[C:26]1[CH2:30][NH2:31].C1CCN2C(=NCCC2)CC1.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.Cl.C([O-])([O-])=O.[Na+].[Na+]>C(#N)C.C(Cl)(Cl)Cl>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[N:13]=[N:14][N:15]3[C:20]4[CH:21]=[CH:22][S:23][C:19]=4[C:18]([NH:31][CH2:30][C:26]4[S:25][CH:29]=[CH:28][CH:27]=4)=[N:17][C:16]=23)(=[O:11])=[O:10])=[CH:5][CH:4]=1)[CH3:2] |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)S(=O)(=O)C=1N=NN2C1NC(C1=C2C=CS1)=O
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CN
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a microwave vessel
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
washed with aqueous HCl (1 M, 3×75 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic product layer was concentrated in vacuo and UTBinh-14
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
The residue was re-crystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to yield UTBinh-14 (392 mg, 55% yield) as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C(C=C1)S(=O)(=O)C=1N=NN2C1N=C(C1=C2C=CS1)NCC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |